molecular formula C15H19BrN4O4 B11557893 (3E)-N-(3-bromophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(3-bromophenyl)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11557893
M. Wt: 399.24 g/mol
InChI Key: HGCTVWLCKQLGAL-VXLYETTFSA-N
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Description

(3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyethyl carbamoyl formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl intermediate, followed by the introduction of the methoxyethyl carbamoyl formamido group through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Brominated quinones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methoxyethyl carbamoyl formamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (3E)-N-(3-BROMOPHENYL)-3-({[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H19BrN4O4

Molecular Weight

399.24 g/mol

IUPAC Name

N'-[(E)-[4-(3-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C15H19BrN4O4/c1-10(19-20-15(23)14(22)17-6-7-24-2)8-13(21)18-12-5-3-4-11(16)9-12/h3-5,9H,6-8H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-10+

InChI Key

HGCTVWLCKQLGAL-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC(=CC=C1)Br

Origin of Product

United States

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